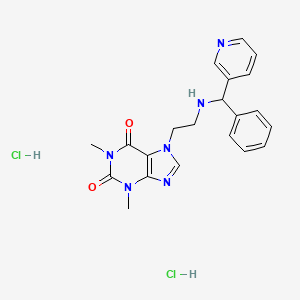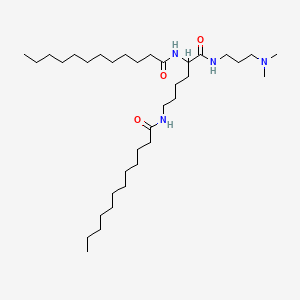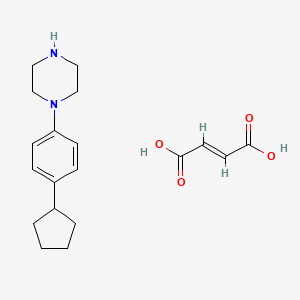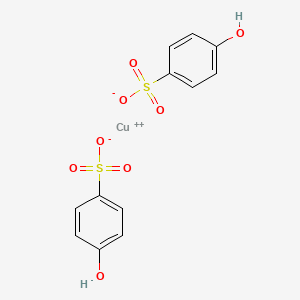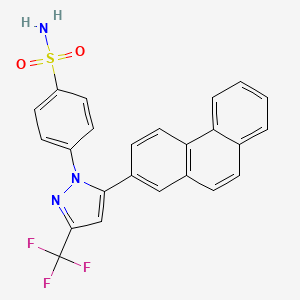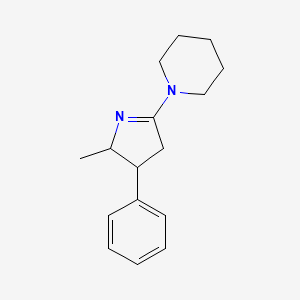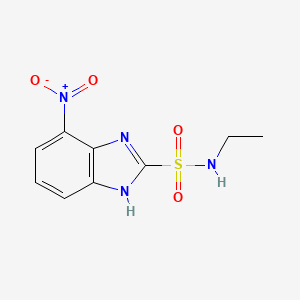
1H-Benzimidazole-2-sulfonamide, N-ethyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-2-sulfonamide, N-ethyl-4-nitro- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a sulfonamide group at the 2-position, an ethyl group at the nitrogen atom, and a nitro group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-2-sulfonamide, N-ethyl-4-nitro- typically involves the condensation of o-phenylenediamine with a sulfonamide derivative under acidic conditions. The reaction is followed by nitration to introduce the nitro group at the 4-position. The ethylation of the nitrogen atom can be achieved using ethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-2-sulfonamide, N-ethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfonic acid derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Sulfonic acid derivatives: Formed by the oxidation of the sulfonamide group.
Substituted benzimidazoles: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-2-sulfonamide, N-ethyl-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-2-sulfonamide, N-ethyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects. The nitro group may also play a role in the compound’s activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-2-sulfonamide, N-ethyl-4-nitro- can be compared with other benzimidazole derivatives:
1H-Benzimidazole-2-sulfonamide: Lacks the nitro and ethyl groups, resulting in different biological activities.
N-ethyl-1H-benzimidazole-2-sulfonamide: Lacks the nitro group, which may affect its antimicrobial properties.
4-nitro-1H-benzimidazole-2-sulfonamide: Lacks the ethyl group, which may influence its solubility and bioavailability.
The presence of the nitro and ethyl groups in 1H-Benzimidazole-2-sulfonamide, N-ethyl-4-nitro- makes it unique and may contribute to its specific biological activities and applications.
Eigenschaften
CAS-Nummer |
115243-18-0 |
|---|---|
Molekularformel |
C9H10N4O4S |
Molekulargewicht |
270.27 g/mol |
IUPAC-Name |
N-ethyl-4-nitro-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C9H10N4O4S/c1-2-10-18(16,17)9-11-6-4-3-5-7(13(14)15)8(6)12-9/h3-5,10H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
RMXVVJGEEUATGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=NC2=C(N1)C=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


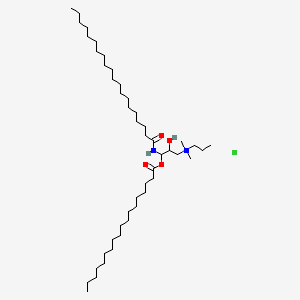
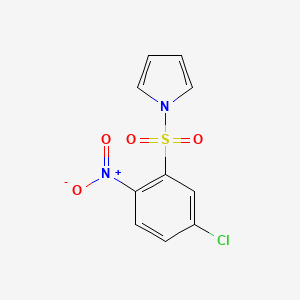

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)

